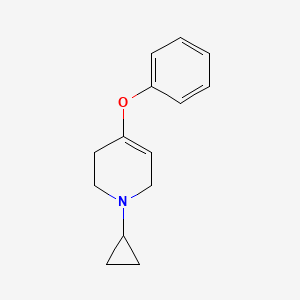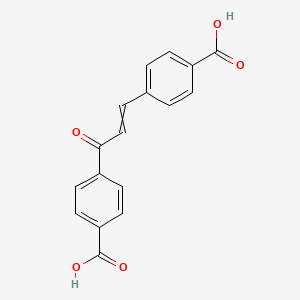
4,4'-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propene-1,3-diyl group flanked by two benzoic acid moieties. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by oxidation to introduce the oxopropene group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropene group to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the benzene rings .
Applications De Recherche Scientifique
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mécanisme D'action
The mechanism by which 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(3,4-Dioxocyclobut-1-ene-1,2-diyl)dibenzoic acid: This compound has a similar structure but includes a cyclobutene ring instead of a propene group.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound features a tetrazine ring, offering different chemical properties and reactivity.
Uniqueness
Its ability to undergo various chemical transformations and its utility in diverse fields of research highlight its importance .
Propriétés
Numéro CAS |
142288-79-7 |
|---|---|
Formule moléculaire |
C17H12O5 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
4-[3-(4-carboxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H12O5/c18-15(12-6-8-14(9-7-12)17(21)22)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
PAWKZKUDBMLIJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


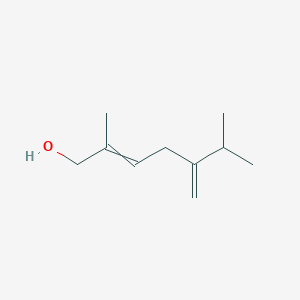
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)

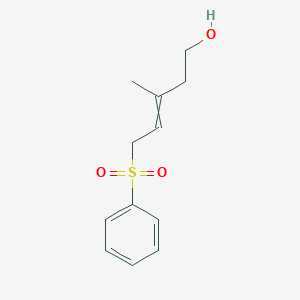

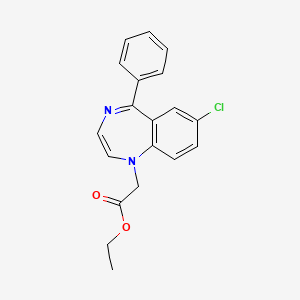
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
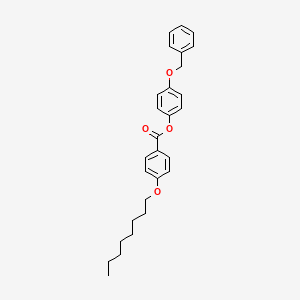
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
